Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the “heterostilbene” derivative class. Its systematic name is ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . Let’s break down its structure:
Ethyl group (C2H5): Attached to the pyrimidine ring.
Phenyl group (C6H5): Substituted at position 4.
Dimethoxyphenyl group (C8H10O2): Substituted at position 2 and 4.
Styryl group (C8H8): Substituted at position 6.
Pyrimidine ring: Fused with a benzimidazole ring.
Preparation Methods
This compound is an unprecedented side product of the Biginelli reaction . The synthesis involves three components: 2,4-dimethoxybenzaldehyde , ethyl acetoacetate , and urea . The reaction is catalyzed by p-toluenesulfonic acid (PTSA) under reflux conditions using ethanol as the solvent .
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: Its unique structure makes it interesting for further synthetic studies.
Medicine: Screening for pharmacological effects and drug development.
Industry: Potential use in materials science or as a building block for other compounds.
Mechanism of Action
The specific molecular targets and pathways involved in its effects remain to be explored. Further research is needed to elucidate its mechanism.
Comparison with Similar Compounds
While this compound is distinct due to its heterostilbene structure, it’s essential to compare it with related compounds. Unfortunately, specific similar compounds were not mentioned in the available literature .
Properties
Molecular Formula |
C21H21N3O5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C21H21N3O5/c1-4-29-20(26)17-18(13-10-9-12(27-2)11-16(13)28-3)24-15-8-6-5-7-14(15)22-21(24)23-19(17)25/h5-11,17-18H,4H2,1-3H3,(H,22,23,25) |
InChI Key |
WMRSLTCMJNOYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.